molecular formula C13H11NO4S B13532969 3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid

3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid

Cat. No.: B13532969
M. Wt: 277.30 g/mol
InChI Key: ZCFQLFPXOAXWTR-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their biological effects. The exact pathways and targets involved can vary based on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid is unique due to its specific functional groups, which can impart distinct chemical and biological properties. The presence of the benzyloxycarbonyl group can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H11NO4S/c15-12(16)11-10(6-7-19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,17)(H,15,16)

InChI Key

ZCFQLFPXOAXWTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(SC=C2)C(=O)O

Origin of Product

United States

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